molecular formula C31H37N2O4+ B12379048 2-Me PeER

2-Me PeER

货号: B12379048
分子量: 501.6 g/mol
InChI 键: MRDODGZEFDFFAZ-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Its molecular formula is C₃₁H₃₇N₂O₄⁺, with a molecular weight of 501.64 g/mol . It is utilized in fluorescence-activated cell sorting (FACS) to isolate homogeneous populations of human induced pluripotent stem cell (hiPSC)-derived hepatocytes and intestinal epithelial cells, which are critical for drug metabolism studies and regenerative medicine . Key properties include:

Property Details
Storage (powder) -20°C for 3 years; 4°C for 2 years
Storage (solution) -80°C for 6 months; -20°C for 1 month
Transport Shipped with ice packs
Bioactivity Enables CYP3A4-dependent fluorescent imaging in live cells (e.g., HepaRG cells)

2-Me PeER’s specificity for CYP3A4 makes it a valuable tool for functional cell isolation and real-time enzymatic activity monitoring.

属性

分子式

C31H37N2O4+

分子量

501.6 g/mol

IUPAC 名称

[9-(2-carboxyphenyl)-6-(dimethylamino)-2-methylxanthen-3-ylidene]-methyl-(2-pentoxyethyl)azanium

InChI

InChI=1S/C31H36N2O4/c1-6-7-10-16-36-17-15-33(5)27-20-29-26(18-21(27)2)30(23-11-8-9-12-24(23)31(34)35)25-14-13-22(32(3)4)19-28(25)37-29/h8-9,11-14,18-20H,6-7,10,15-17H2,1-5H3/p+1

InChI 键

MRDODGZEFDFFAZ-UHFFFAOYSA-O

规范 SMILES

CCCCCOCC[N+](=C1C=C2C(=C(C3=C(O2)C=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)O)C=C1C)C

产品来源

United States

化学反应分析

2-Me PeER undergoes several types of chemical reactions, primarily involving its interaction with cytochrome P450 enzymes. The compound is designed to detect CYP3A4 activity, making it a valuable tool in biochemical assays. The major product formed from these reactions is a fluorescent signal, which indicates the presence and activity of CYP3A4 .

科学研究应用

2-Me PeER has a wide range of scientific research applications:

作用机制

The mechanism of action of 2-Me PeER involves its interaction with CYP3A4. When CYP3A4 is active, it metabolizes this compound, resulting in a fluorescent signal. This signal can be detected and measured, providing insights into the enzyme’s activity. The molecular targets of this compound are primarily the active sites of CYP3A4, where the compound undergoes metabolic transformation .

相似化合物的比较

Comparison with Structurally or Functionally Related Compounds

These compounds differ significantly in structure, mechanism, and application, as outlined below:

2-Methoxyestradiol (2-ME)

  • Molecular Formula : C₁₉H₂₄O₃
  • Molecular Weight : 300.39 g/mol
  • Application : Anticancer agent with anti-angiogenic and neuroprotective properties .
  • Key Differences: Unlike 2-Me PeER, 2-ME is a natural metabolite of estradiol and exhibits minimal estrogen receptor affinity . It inhibits HIF-1α, MMP-9, and VEGF pathways, reducing neuroinflammation and brain edema in subarachnoid hemorrhage models .

2-Methoxyethanol (2-ME)

  • Molecular Formula : C₃H₈O₂
  • Molecular Weight : 76.09 g/mol
  • Application : Industrial solvent with reproductive toxicity in rodents .
  • Key Differences: 2-Methoxyethanol induces testicular degeneration in rats, which is mitigated by serine or glycine . Unlike this compound, it lacks therapeutic utility and is primarily studied for toxicological effects.

General CYP3A4 Probes (Hypothetical Comparison)

  • Mechanism : These probes are metabolized by CYP3A4 but lack fluorescent properties, requiring liquid chromatography or mass spectrometry for detection.
  • Advantage of this compound: Enables real-time, non-destructive fluorescent imaging and FACS-based cell sorting .

Critical Analysis of Research Findings

This compound’s Unique Advantages

  • Precision in Cell Sorting: this compound outperforms non-fluorescent CYP3A4 probes by enabling live-cell imaging and population homogeneity in hiPSC-derived cells .
  • Stability : Long-term storage stability (-20°C for 3 years) surpasses many enzymatic substrates requiring fresh preparation .

Limitations and Contrasts

常见问题

How can researchers design robust experiments to evaluate the specificity of 2-Me PeER as a CYP3A4 fluorescent probe in heterogeneous biological samples?

Answer:
To assess specificity, employ a comparative inhibition assay using recombinant CYP isoforms (e.g., CYP3A4, CYP3A5, CYP2D6) and measure fluorescence quenching under standardized conditions . Include negative controls (e.g., CYP-free systems) and positive controls (known CYP3A4 inhibitors like ketoconazole). Use PICOT framework to define:

  • Population : Target enzyme (CYP3A4) vs. off-target isoforms.
  • Intervention : this compound concentration gradients.
  • Comparison : Fluorescence signals in presence/absence of isoform-specific inhibitors.
  • Outcome : IC50 values for CYP3A4 vs. other isoforms.
  • Time : Kinetic measurements to rule out time-dependent artifacts.
    Validate results with orthogonal methods (e.g., LC-MS for metabolite quantification) to confirm probe specificity .

What advanced strategies address contradictions in fluorescence data when using this compound under varying pH or redox conditions?

Answer:
Contradictions often arise from environmental interference. Apply a multivariate experimental design :

Systematic pH titration (pH 6.0–8.0) to identify optimal conditions for probe stability.

Redox challenge assays using agents like DTT or H2O2 to assess probe resilience.

Cross-validate with fluorometric plate readers and confocal microscopy to rule out instrumentation bias.
Use PEO framework to structure variables:

  • Population : Probe behavior in buffered vs. cellular lysate environments.
  • Exposure : Controlled redox/pH perturbations.
  • Outcome : Normalized fluorescence intensity ratios.
    Document inconsistencies in Supporting Information with raw data spectra to enable peer scrutiny .

How should researchers characterize the purity and structural integrity of synthesized this compound batches to ensure reproducibility?

Answer:
Follow Beilstein Journal of Organic Chemistry guidelines :

  • Analytical Techniques :
    • HPLC-UV/Vis (≥95% purity threshold, retention time consistency).
    • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
    • 1H/13C NMR to verify rhodamine backbone methylation and absence of byproducts.
  • Documentation :
    • Publish representative chromatograms and spectra in main text for critical batches.
    • Archive full characterization data (e.g., NMR peak assignments) in Supporting Information.
      For novel batches, include stability studies under storage conditions (−20°C vs. 4°C) to inform handling protocols .

What methodological considerations are critical when comparing this compound with alternative CYP3A4 probes (e.g., dibenzylfluorescein) in live-cell imaging?

Answer:
Adopt a dual-probe competitive assay to minimize cellular autofluorescence interference:

Parallel imaging : Co-administer this compound and a reference probe (e.g., dibenzylfluorescein) in CYP3A4-overexpressing cell lines.

Quantitative colocalization analysis : Use tools like ImageJ’s Pearson correlation coefficient to assess probe overlap.

Ethical relevance (FINER criteria) : Ensure cell viability >90% post-experiment via trypan blue exclusion .
Advanced researchers should publish raw pixel-intensity histograms and disclose laser power/emission filters to enable replication .

How can researchers optimize the limit of detection (LOD) for this compound in low-abundance CYP3A4 systems?

Answer:
LOD optimization requires signal-to-noise (S/N) enhancement :

  • Experimental Adjustments :
    • Pre-incubate samples with CYP3A4 cofactors (NADPH) to maximize enzymatic turnover.
    • Use quenchers (e.g., sodium dithionite) to suppress background fluorescence.
  • Statistical Framework :
    • Calculate LOD via 3σ/m, where σ = standard deviation of blank, m = slope of calibration curve.
    • Validate with bootstrap resampling (≥1,000 iterations) to estimate confidence intervals.
      Report LOD in both molarity (nM) and activity units (pmol/min/mg protein) for cross-study comparability .

What peer-review criteria are most critical for validating this compound-related manuscripts?

Answer:
Reviewers typically demand:

  • Reproducibility : Full experimental protocols in Supporting Information, including buffer compositions and instrument calibration steps .
  • Data Transparency : Raw fluorescence traces, unprocessed NMR/HPLC files, and cell viability data.
  • Conflict Mitigation : Disclose any solvent effects (e.g., DMSO >0.1% v/v alters CYP activity) .
  • Theoretical Grounding : Compare this compound’s binding kinetics with crystallographic CYP3A4 structures (e.g., PDB ID 1TQN) .

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